4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide
CAS No.: 433322-67-9
Cat. No.: VC21498619
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433322-67-9 |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.4g/mol |
| IUPAC Name | 4,5-dimethyl-2-[[2-(3-methylphenoxy)acetyl]amino]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C16H18N2O3S/c1-9-5-4-6-12(7-9)21-8-13(19)18-16-14(15(17)20)10(2)11(3)22-16/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19) |
| Standard InChI Key | HOYXVDJVQLHUHW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Introduction
Synthesis and Production
Synthetic Pathways
The synthesis of 4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide typically follows established organic chemistry procedures for similar thiophene derivatives. Based on general synthetic approaches for such compounds, the production likely involves the reaction of a thiophene derivative with an appropriate acetamido precursor. A common synthetic route would involve the preparation of a 4,5-dimethylthiophene-3-carboxamide intermediate, followed by coupling with a m-tolyloxy acetic acid derivative. The reaction sequence may include activation of the carboxylic acid group to form a more reactive intermediate, such as an acid chloride or anhydride, which then undergoes nucleophilic attack by the amine group on the thiophene ring. This coupling reaction results in the formation of the acetamido linkage that connects the thiophene and tolyloxy components.
Production Considerations
Production of this compound at laboratory or industrial scale requires careful consideration of reaction conditions, including temperature, solvent selection, catalyst use, and purification methods. The synthesis likely requires protection and deprotection strategies for the reactive functional groups to ensure selectivity during the various reaction steps. Purification methods such as recrystallization, column chromatography, or preparative HPLC would be necessary to achieve the high purity required for research applications. The compound is classified for research use only, with specific prohibitions against human or veterinary applications, suggesting that production is currently limited to laboratory scale for experimental purposes.
Structural Characteristics and Functional Analysis
Key Structural Elements
These structural elements collectively determine the compound's physical, chemical, and potentially biological properties.
Structure-Activity Relationships
The potential biological activities of 4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide can be inferred from structure-activity relationships observed in similar thiophene derivatives. Thiophene-containing compounds frequently demonstrate diverse pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties. The specific arrangement of functional groups in this compound suggests potential for protein binding through:
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Hydrogen bonding via the carboxamide and acetamido groups
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π-π interactions through the aromatic thiophene and tolyl rings
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Hydrophobic interactions via the methyl substituents and tolyl group
These interactions could enable the compound to interact with various biological targets, potentially inhibiting enzymes or modulating receptor function.
Applications and Research Directions
Pharmaceutical Applications
Thiophene derivatives similar to 4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide have demonstrated significant potential in pharmaceutical research due to their biological activity. The compound's structural features suggest several possible pharmaceutical applications:
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Enzyme inhibition: The amide functional groups could interact with catalytic sites of enzymes through hydrogen bonding.
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Receptor modulation: The aromatic components may facilitate binding to receptor pockets through π-stacking interactions.
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Anti-inflammatory activity: Many thiophene derivatives exhibit anti-inflammatory properties through various mechanisms.
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Anticancer potential: Compounds with similar structural motifs have shown antiproliferative effects against cancer cell lines.
The compound is explicitly labeled for research use only, indicating its current status in the early stages of investigation rather than as an approved therapeutic agent.
Materials Science Applications
Beyond pharmaceutical applications, thiophene derivatives have valuable properties for materials science. The conjugated π-electron system of the thiophene ring contributes to interesting optical and electrical properties that make such compounds useful in various technologies. Potential materials science applications include:
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Organic semiconductors: Thiophene-based compounds can function as organic semiconducting materials in electronic devices.
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Conductive polymers: Incorporation into polymer systems to create materials with tunable conductivity.
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Organic photovoltaics: Utilization in solar cell technologies due to light-absorbing properties.
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Sensors: Development of chemical sensors that exploit the electronic properties of thiophene derivatives.
These applications leverage the electronic properties of the thiophene core while utilizing the additional functional groups for solubility, processability, or specific interactions.
Comparative Analysis
Related Thiophene Derivatives
Understanding 4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide in context requires comparison with structurally similar compounds. Two closely related compounds have been identified in the literature:
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Methyl 4,5-Dimethyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate: This compound differs by having an o-tolyloxy group instead of an m-tolyloxy group and a carboxylate ester instead of a carboxamide. It has a molecular formula of C17H19NO4S and a molecular weight of 333.4 g/mol.
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Methyl 4,5-Dimethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate: This more complex derivative features a benzothiazinyl group in place of the tolyloxy group. It has a molecular formula of C18H18N2O4S2 and a molecular weight of 390.5 g/mol.
These variations in structure would be expected to confer different physical properties, solubility characteristics, and potentially different biological activities.
Structure-Property Relationships
Table 1: Comparison of 4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide with Related Compounds
| Property | 4,5-Dimethyl-2-(2-(m-tolyloxy)acetamido)thiophene-3-carboxamide | Methyl 4,5-Dimethyl-2-(2-(o-tolyloxy)acetamido)thiophene-3-carboxylate | Methyl 4,5-Dimethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |
|---|---|---|---|
| Molecular Formula | C16H18N2O3S | C17H19NO4S | C18H18N2O4S2 |
| Molecular Weight (g/mol) | 318.4 | 333.4 | 390.5 |
| Key Structural Difference | Base compound with m-tolyloxy group and carboxamide | o-tolyloxy group and methyl ester | Benzothiazinyl group and methyl ester |
| CAS Number | 433322-67-9 | Not provided in search results | Not provided in search results |
| Hydrogen Bond Donors | More (carboxamide NH2) | Fewer (ester instead of amide) | Similar to base compound |
| Predicted Solubility | Moderate in polar and nonpolar solvents | More lipophilic due to ester group | More polar due to additional heteroatoms |
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